N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-4-8-17(23)22(13-15-9-6-5-7-10-15)20-21-18-16(24-3)12-11-14(2)19(18)25-20/h5-7,9-12H,4,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBZBTKSSKBKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Sequence
- 4-Methoxy-7-methylaniline (1.0 equiv) is treated with thiourea (1.2 equiv) and bromine (1.1 equiv) in glacial acetic acid at 0–5°C for 2 hours.
- The intermediate thiobenzanilide is cyclized under reflux in hydrochloric acid (6 M) for 4–6 hours to yield 2-amino-4-methoxy-7-methyl-1,3-benzothiazole (Fig. 1A).
Table 1: Optimization of Benzothiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | AcOH | 110 | 58 |
| I₂ (5 mol%) | DMF | 80 | 72 |
| ZrOCl₂·8H₂O | EtOH | 70 | 68 |
Note: Iodine (I₂) enhances cyclization efficiency by promoting dehydrogenation.
Preparation of N-Benzyl-4-Chlorobutanamide
The butanamide linker is synthesized via acyl chloride chemistry.
Reaction Protocol
- 4-Chlorobutanoyl chloride (1.5 equiv) is added dropwise to benzylamine (1.0 equiv) in anhydrous dichloromethane at 0°C under nitrogen.
- The mixture is stirred at room temperature for 12 hours, followed by extraction with 5% NaHCO₃ and drying over Na₂SO₄ .
- N-Benzyl-4-chlorobutanamide is obtained as a white solid in 85% yield (mp 92–94°C).
Key Characterization Data
- ¹H NMR (CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 6.12 (br s, 1H, NH), 4.41 (d, J = 5.6 Hz, 2H, CH₂Ph), 3.58 (t, J = 6.8 Hz, 2H, COCH₂), 2.44 (t, J = 7.2 Hz, 2H, CH₂Cl), 1.92 (quintet, J = 6.8 Hz, 2H, CH₂).
- IR (KBr): 3280 (N-H), 1645 (C=O), 680 cm⁻¹ (C-Cl).
Coupling of Benzothiazole Amine and N-Benzyl-4-Chlorobutanamide
The final step involves nucleophilic substitution at the 4-chloro position of the butanamide.
Reaction Conditions
- 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole (1.0 equiv) and N-benzyl-4-chlorobutanamide (1.2 equiv) are refluxed in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) for 24 hours.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide as a pale-yellow solid (62% yield).
Table 2: Solvent and Base Screening for Coupling
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 120 | 62 |
| ACN | Et₃N | 80 | 48 |
| DMSO | DBU | 100 | 55 |
Mechanistic Insights and Side Reactions
Nucleophilic Substitution Pathway
The chloride leaving group in N-benzyl-4-chlorobutanamide is displaced by the primary amine of the benzothiazole via an SN2 mechanism , facilitated by the polar aprotic solvent (DMF) and base (K₂CO₃). Competing elimination reactions are minimized by maintaining temperatures below 120°C.
Byproduct Formation
- Di-substituted amide : Occurs when excess benzothiazole amine reacts with unreacted 4-chlorobutanoyl chloride (mitigated by stoichiometric control).
- Hydrolysis : Trace water converts the acyl chloride to butanoic acid, reducing yields (prevented by rigorous drying).
Alternative Synthetic Routes
Direct Aminolysis of 4-Bromobutanoyl Chloride
- 4-Bromobutanoyl chloride reacts sequentially with benzylamine and benzothiazole amine in a one-pot procedure, achieving 58% yield.
- Bromide’s superior leaving group ability compared to chloride improves reaction kinetics but increases cost.
Reductive Amination
- 4-Oxobutanoyl chloride is condensed with benzylamine and benzothiazole amine under NaBH₃CN reduction, yielding 44% product.
- Limited by over-reduction of the ketone intermediate.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyramide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Butanamide Derivatives with Thiazole/Benzothiazole Moieties
The compound shares structural similarities with 3-oxo-N-(thiazol-2-yl)butanamide (), a key intermediate in synthesizing PDE5 inhibitors. Key comparisons include:
The benzothiazole ring in the target compound may enhance binding affinity compared to simpler thiazole derivatives due to increased aromatic surface area and hydrophobic interactions .
Benzothiazole-Based Inhibitors
highlights benzothiazole-containing inhibitors (e.g., Cpd B, Cpd D) targeting low-molecular-weight protein tyrosine phosphatases (LMWPTPs). Comparisons include:
The methoxy and methyl groups in the target compound may improve metabolic stability compared to nitro-substituted analogs like Cpd B .
Commercial Availability of Building Blocks
lists secondary amines with 4-methoxy-7-methyl-1,3-benzothiazol-2-yl groups (e.g., Ref: 10-F496086), indicating that key intermediates for synthesizing the target compound are commercially available. This supports scalable production for further research .
Biological Activity
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic implications.
Chemical Structure and Properties
This compound consists of several critical structural components:
- Benzothiazole Moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Methoxy and Methyl Substituents : These groups enhance the compound's solubility and reactivity.
- Butanamide Group : This functional group may influence the compound's pharmacokinetic properties.
The molecular formula is , with a molecular weight of approximately 320.42 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core : This can be achieved by cyclizing 2-aminothiophenol with appropriate aldehydes or ketones.
- Introduction of Methoxy and Methyl Groups : Electrophilic substitution reactions are employed to introduce these groups into the benzothiazole ring.
- Formation of Butanamide : The final step involves reacting the benzothiazole derivative with butyric acid or its derivatives under dehydrating conditions.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. The benzothiazole component is known to inhibit bacterial growth by interfering with essential metabolic pathways. For instance, it may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
Anticancer Activity
Studies have shown that this compound has potential anticancer properties. It interacts with various cellular signaling pathways, possibly inducing apoptosis in cancer cells. The presence of the methoxy and methyl groups may enhance its ability to penetrate cell membranes and target intracellular mechanisms.
The mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in folate metabolism, leading to reduced bacterial proliferation.
- Cellular Signaling Interference : It may disrupt signaling pathways that are critical for cancer cell survival and proliferation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Antibacterial Activity Study :
- Objective : To assess the antibacterial efficacy against various pathogens.
- Findings : The compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
-
Anticancer Efficacy Study :
- Objective : To evaluate cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-benzyl-N-(4-chloro-7-methyl-1,3-benzothiazol-2-yl)butanamide | Contains a chloro group | Altered electronic properties affecting biological activity |
| N-benzyl-N-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)butanamide | Hydroxyl substitution | Enhanced solubility and potential for different interactions |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide, and how is purity confirmed?
- Methodology : The synthesis typically involves multi-step reactions, including acylation of the benzothiazole core under inert conditions to prevent oxidation. Key steps include coupling the benzothiazole amine with butanamide derivatives via nucleophilic substitution. Analytical techniques like HPLC and NMR spectroscopy are essential for verifying structural integrity and purity .
Q. What solvent systems and reaction conditions optimize the synthesis of benzothiazole-based amides like this compound?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–120°C) with nitrogen protection are optimal. Reaction progress can be monitored via TLC (silica gel, hexane/ethyl acetate eluent). Post-synthesis, column chromatography with gradients of hexane:ethyl acetate (3:1 to 1:1) improves yield and purity .
Q. How is the compound characterized spectroscopically, and what spectral markers distinguish its structure?
- Methodology :
- ¹H NMR : Look for peaks at δ 2.3–2.5 ppm (N-benzyl methyl protons) and δ 3.8–4.0 ppm (methoxy group).
- IR : Absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy).
- Mass spectrometry : Molecular ion peak at m/z ~353.5 (C₁₉H₂₀N₂O₂S) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methoxy-7-methyl substituents influence the compound’s reactivity and bioactivity?
- Methodology :
- Steric effects : The methoxy group at position 4 enhances solubility but may hinder interactions with planar enzyme active sites.
- Electronic effects : Methyl at position 7 increases electron density on the benzothiazole ring, potentially enhancing π-π stacking with aromatic residues in targets like COX-2 .
- Experimental validation : Use docking studies (AutoDock Vina) and SAR analysis of analogs with varied substituents .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. anticancer activity)?
- Methodology :
- Dose-response assays : Test across multiple concentrations (e.g., 1–100 μM) in cell lines (e.g., RAW 264.7 macrophages for inflammation; MCF-7 for cancer).
- Target specificity profiling : Use kinase inhibition assays or COX-1/COX-2 selectivity kits to clarify primary mechanisms .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., MTT assay viability thresholds) .
Q. How can low yields during the acylation step be mitigated in scaled-up synthesis?
- Methodology :
- Catalyst optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Microwave-assisted synthesis : Reduce reaction time from 12 h to 30–60 min, improving yield by 15–20% .
- In situ IR monitoring : Track carbonyl disappearance to terminate reactions at optimal conversion .
Q. What computational tools predict the compound’s pharmacokinetic properties and toxicity?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess logP (target <5), BBB permeability, and CYP450 inhibition.
- Toxicity screening : Run ProTox-II for hepatotoxicity alerts and AMES test simulations for mutagenicity .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
